![molecular formula C16H16O4 B6405734 2-(3,5-Dimethoxyphenyl)-5-methylbenzoic acid, 95% CAS No. 1261932-94-8](/img/structure/B6405734.png)
2-(3,5-Dimethoxyphenyl)-5-methylbenzoic acid, 95%
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Overview
Description
2-(3,5-Dimethoxyphenyl)-5-methylbenzoic acid, 95% (2-DPMB-95) is a compound with a wide range of applications in scientific research. It is a derivative of benzoic acid, a naturally occurring carboxylic acid found in plants and animals, and is used in various chemical and biological experiments. 2-DPMB-95 is a white solid that is soluble in organic solvents such as methanol and ethanol, and has a melting point of 131-132°C. It has been used in a variety of scientific research applications, including drug development, organic synthesis, and biochemical and physiological studies.
Mechanism of Action
2-(3,5-Dimethoxyphenyl)-5-methylbenzoic acid, 95% acts as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other substances. It also binds to proteins, such as receptors, and modulates their activity. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties.
Biochemical and Physiological Effects
2-(3,5-Dimethoxyphenyl)-5-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. It also binds to proteins, such as receptors, and modulates their activity. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3,5-Dimethoxyphenyl)-5-methylbenzoic acid, 95% in laboratory experiments include its low cost and ease of synthesis. It is also relatively stable and has a wide range of applications in scientific research. On the other hand, 2-(3,5-Dimethoxyphenyl)-5-methylbenzoic acid, 95% is not very soluble in water, which can limit its use in certain experiments. In addition, it can be toxic at high concentrations, so it should be handled with care.
Future Directions
For the use of 2-(3,5-Dimethoxyphenyl)-5-methylbenzoic acid, 95% in scientific research include further studies on its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research on the mechanism of action of 2-(3,5-Dimethoxyphenyl)-5-methylbenzoic acid, 95% could lead to the development of more effective drugs and other compounds. Finally, further studies could be conducted on the synthesis of 2-(3,5-Dimethoxyphenyl)-5-methylbenzoic acid, 95% and its derivatives, which could lead to more efficient and cost-effective methods of production.
Synthesis Methods
2-(3,5-Dimethoxyphenyl)-5-methylbenzoic acid, 95% is synthesized from the reaction of 3,5-dimethoxybenzoic acid and 5-methylbenzoic acid in the presence of a suitable catalyst. The reaction is carried out at a temperature of around 100°C and in an inert atmosphere. The reaction product is then purified by recrystallization from methanol and ethanol.
Scientific Research Applications
2-(3,5-Dimethoxyphenyl)-5-methylbenzoic acid, 95% has been used in a wide range of scientific research applications, including drug development, organic synthesis, and biochemical and physiological studies. It is used as an intermediate in the synthesis of a variety of drugs, including antifungal agents, anti-inflammatory drugs, and antibiotics. It has also been used in the synthesis of organic compounds, such as benzodiazepines and barbiturates. In addition, it has been used in biochemical and physiological studies, including enzyme inhibition and protein binding studies.
properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-4-5-14(15(6-10)16(17)18)11-7-12(19-2)9-13(8-11)20-3/h4-9H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSABWCESPCBOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690859 |
Source
|
Record name | 3',5'-Dimethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-94-8 |
Source
|
Record name | 3',5'-Dimethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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